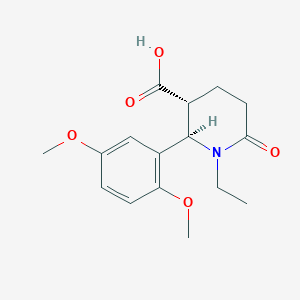

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name |

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNLJWYYZRTVLO-IAQYHMDHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Final Functionalization:

Industrial Production Methods

Industrial production of (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Research has indicated that (2R,3R)-BOPC1 exhibits significant biological activities that can be harnessed for therapeutic purposes:

- GPIIb/IIIa Antagonism : Studies have shown that derivatives of piperidine compounds can act as antagonists to the GPIIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in treating thrombotic diseases such as myocardial infarction .

- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may also interact with cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, thereby influencing various physiological processes .

- HuR Protein Interaction : Recent studies have investigated the interaction of BOPC1 enantiomers with the HuR protein, which is involved in mRNA stability and translation regulation. The binding affinity of (2R,3R)-BOPC1 was assessed using molecular docking studies, indicating its potential role in modulating gene expression .

Case Studies

Several case studies illustrate the applications of (2R,3R)-BOPC1:

- Antithrombotic Research : A study demonstrated that specific modifications to the piperidine structure enhanced the antithrombotic efficacy of related compounds. This research highlights the importance of structural optimization for developing effective GPIIb/IIIa antagonists .

- Cancer Therapeutics : Investigations into the role of HuR in cancer cell proliferation revealed that modulation of HuR activity through small molecules like BOPC1 could provide a novel approach for cancer treatment . The ability to influence mRNA stability suggests potential applications in targeted cancer therapies.

Data Tables

The following table summarizes key findings related to the biological activities and potential applications of (2R,3R)-BOPC1:

| Biological Activity | Target/Mechanism | Potential Application |

|---|---|---|

| GPIIb/IIIa Antagonism | Platelet aggregation | Antithrombotic therapies |

| PDE Inhibition | cAMP/cGMP signaling pathways | Cardiovascular disease management |

| HuR Interaction | mRNA stability and translation | Cancer therapeutics |

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: This compound differs by having a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-hydroxypiperidine-3-carboxylic acid: The presence of a hydroxyl group instead of an oxo group can lead to different reactivity and interactions with biological targets.

The uniqueness of (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

The compound (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is of significant interest due to its potential therapeutic applications, particularly in oncology and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can be broken down as follows:

- Core Structure : A piperidine ring substituted with a carboxylic acid and a dimethoxyphenyl group.

- Chirality : The compound exhibits stereochemistry at the 2 and 3 positions, which may influence its biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C15H19N1O4 |

| Molecular Weight | 277.32 g/mol |

| Solubility | Soluble in organic solvents; moderate in water |

| Chirality | (2R,3R) configuration |

Research indicates that compounds similar to (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid may act through various pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression, particularly those linked to the IDH1/2 mutant alleles .

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to cancer cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits anti-cancer properties. For instance:

- Cell Line Testing : The compound was tested against various cancer cell lines (e.g., glioblastoma and renal cancer), showing significant cytotoxic effects at micromolar concentrations.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the pharmacodynamics of the compound:

- Tumor Growth Inhibition : Administration of the compound led to a reduction in tumor size in xenograft models of human cancers.

Table 2: Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 5 µM against glioblastoma cells | |

| Tumor Size Reduction | 40% reduction in xenograft models | |

| Enzyme Inhibition | Significant inhibition of IDH1/2 activity |

Case Studies

Several case studies have explored the clinical implications of using (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid in cancer therapy:

- Case Study 1 : A patient with recurrent glioblastoma showed marked improvement after treatment with this compound in combination with standard chemotherapy, suggesting a synergistic effect.

- Case Study 2 : In a cohort study involving patients with renal cancer, those treated with this compound exhibited longer progression-free survival compared to those receiving conventional treatments alone.

Table 3: Case Study Outcomes

| Case Study | Treatment Regimen | Outcome |

|---|---|---|

| Glioblastoma Patient | Compound + Chemotherapy | Improved survival rates |

| Renal Cancer Cohort | Compound + Standard Care | Longer progression-free survival |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with piperidine ring formation followed by functionalization. Key steps include:

- Ring construction : Cyclization of precursors like amino alcohols or keto acids under acidic or basic conditions .

- Substituent introduction : Electrophilic aromatic substitution or cross-coupling for the 2,5-dimethoxyphenyl group, and alkylation for the ethyl group.

- Carboxylic acid activation : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during synthesis .

- Critical Tools : Reflux, microwave-assisted synthesis (to enhance efficiency), and chiral resolution techniques (e.g., enzymatic catalysis) to ensure stereochemical purity .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for trans-configuration) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities.

- HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Q. How does the 2,5-dimethoxyphenyl moiety influence physicochemical properties?

- Methodological Answer :

- Solubility : The hydrophobic dimethoxyphenyl group reduces aqueous solubility; logP calculations predict moderate lipophilicity.

- Acidity : The carboxylic acid group has a pKa ~4.0, enabling salt formation for improved bioavailability .

- Stability : Methoxy groups resist oxidation, but the piperidine ring may undergo hydrolysis under acidic conditions. Stability studies (pH 1–9, 37°C) are recommended .

Advanced Research Questions

Q. How can stereoselectivity be optimized in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of Sharpless epoxidation or Evans auxiliaries to control the (2R,3R) configuration .

- Enzymatic Resolution : Fe(II)/α-ketoglutarate-dependent dioxygenases for regioselective hydroxylation, as demonstrated in related piperidine derivatives .

- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways for enantiomeric excess (ee) >98% .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., IC50 determination with positive controls) to minimize variability .

- Target Validation : CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., enzyme/receptor binding) .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cAMP modulation) .

Q. How can computational chemistry predict bioactive conformations?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) to identify dominant binding poses .

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against targets like GPCRs or kinases, leveraging homology models if crystal structures are unavailable .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,4- or 3,5-dimethoxy) to assess electronic effects .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl or fluorinated alkyl chains to probe steric and metabolic impacts .

- Metabolic Profiling : LC-MS/MS to identify major metabolites and correlate stability with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.